![molecular formula C17H17NO3 B11175173 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11175173.png)
2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound with a complex structure, characterized by the presence of both carbamoyl and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,3-dimethylaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The acetate group may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-Dimethylphenyl)carbamoyl]benzoic acid
- 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl methyl ester
Uniqueness
2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[2-[(2,3-dimethylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO3/c1-11-7-6-9-15(12(11)2)18-17(20)14-8-4-5-10-16(14)21-13(3)19/h4-10H,1-3H3,(H,18,20) |
InChI Key |
OHDYYFCATMKAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11175095.png)
![4-[(Pyridin-3-ylmethyl)carbamoyl]phenyl acetate](/img/structure/B11175096.png)
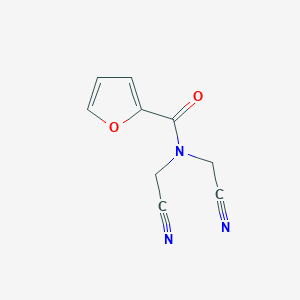
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11175115.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B11175122.png)
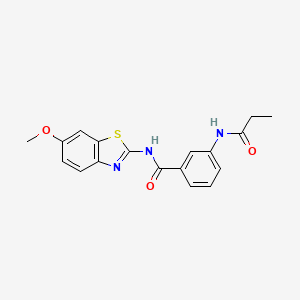

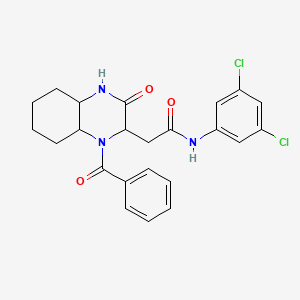
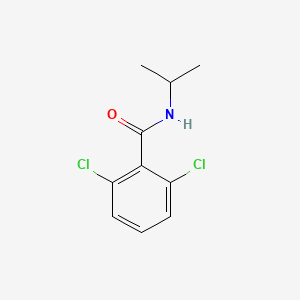
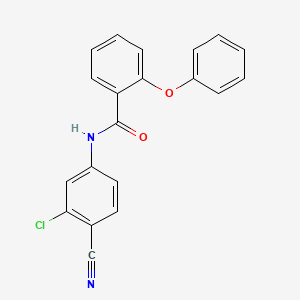

![N-(4-ethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175170.png)
![2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11175171.png)

